Cas no 1262415-85-9 (Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate)

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate is a specialized fluorinated building block used in organic synthesis, particularly in the preparation of trifluoromethyl-substituted compounds. Its key structural features—an allyl-protected Boc-amino group and a trifluoromethyl moiety—make it valuable for constructing complex molecules with enhanced stability and reactivity. The terminal alkyne functionality offers versatility for further derivatization via click chemistry or cross-coupling reactions. This compound is particularly useful in medicinal chemistry and materials science, where the trifluoromethyl group can improve metabolic stability and lipophilicity. Its tert-butoxycarbonyl (Boc) protecting group ensures selective deprotection under mild acidic conditions, facilitating controlled synthetic pathways.
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate structure
1262415-85-9 structure
Product Name:Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate
CAS No:1262415-85-9
MF:C15H20F3NO4
MW:335.318815231323
MDL:MFCD07779895
CID:5207273
Update Time:2025-10-29

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate Chemical and Physical Properties

Names and Identifiers

    • METHYL 2-[ALLYL(TERT-BUTOXYCARBONYL)AMINO]-2-(TRIFLUOROMETHYL)PENT-4-YNOATE
    • methyl 2-(allyl(tert-butoxycarbonyl)amino)-2-(trifluoromethyl)pent-4-ynoate
    • 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-, methyl ester
    • Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate
    • MDL: MFCD07779895
    • Inchi: 1S/C15H20F3NO4/c1-7-9-14(11(20)22-6,15(16,17)18)19(10-8-2)12(21)23-13(3,4)5/h1,8H,2,9-10H2,3-6H3
    • InChI Key: JKFYOGXZZIZGCN-UHFFFAOYSA-N
    • SMILES: FC(C(C(=O)OC)(CC#C)N(C(=O)OC(C)(C)C)CC=C)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 513
  • XLogP3: 3.2
  • Topological Polar Surface Area: 55.8

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB170101-1 g
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%; .
1262415-85-9 97%
1g
€669.90 2023-05-07
abcr
AB170101-1g
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%; .
1262415-85-9 97%
1g
€669.90 2023-09-15

Additional information on Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate

Comprehensive Overview of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate (CAS No. 1262415-85-9)

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate (CAS No. 1262415-85-9) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. This compound, characterized by its unique trifluoromethyl and allyl functional groups, is a versatile intermediate in the synthesis of complex molecules. Its tert-butoxycarbonyl (Boc) protecting group enhances its stability, making it a preferred choice for multi-step synthetic routes. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of small-molecule inhibitors and bioactive probes.

The structural complexity of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate makes it a valuable building block for peptide mimetics and fluorinated compounds. The incorporation of a trifluoromethyl group is a hot topic in modern chemistry due to its ability to improve metabolic stability and binding affinity in pharmaceutical candidates. This aligns with the growing demand for fluorine-containing drugs, which account for nearly 30% of FDA-approved small-molecule drugs in the past decade. The compound’s pent-4-ynoate backbone also offers opportunities for click chemistry applications, a technique widely used in bioconjugation and materials engineering.

In the context of green chemistry, Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate has been studied for its potential in sustainable synthesis. The allyl group allows for palladium-catalyzed coupling reactions, which are pivotal in reducing waste and improving atom economy. This resonates with the global push for environmentally friendly synthetic methods, a frequently searched topic among chemists and industry professionals. Additionally, the compound’s Boc-protected amine functionality enables selective deprotection, a critical feature for combinatorial chemistry and high-throughput screening.

From an industrial perspective, the scalability of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate is a key advantage. Its synthesis can be optimized for large-scale production, addressing the needs of pharmaceutical manufacturers and contract research organizations (CROs). The compound’s CAS No. 1262415-85-9 is often referenced in patent literature, highlighting its role in proprietary drug formulations. Recent advancements in flow chemistry have further streamlined its preparation, reducing reaction times and improving yields—a topic frequently discussed in process chemistry forums.

The growing interest in Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate is also reflected in academic research. Universities and research institutes are investigating its applications in catalysis and asymmetric synthesis. The compound’s chiral center, introduced by the trifluoromethyl group, makes it a candidate for enantioselective transformations, a trending area in organic synthesis. Furthermore, its compatibility with microwave-assisted reactions aligns with the demand for faster and more efficient synthetic protocols.

In summary, Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate (CAS No. 1262415-85-9) is a multifaceted compound with broad applications in drug discovery, materials science, and sustainable chemistry. Its unique structural features, including the Boc group, allyl moiety, and trifluoromethyl substituent, make it a valuable tool for researchers and industrial chemists alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in the development of next-generation therapeutics and advanced materials.

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